Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate

DPP-4 inhibition chiral pharmacophore type 2 diabetes

This is the enantiopure (S)-configured building block, unequivocally identified by CAS 2306246-25-1, distinct from the (R)-enantiomer and racemate. It serves as an essential stereochemical negative control in DPP-4 inhibitor programs where only (R)-configuration shows nanomolar activity. The Cbz group enables orthogonal hydrogenolytic deprotection compatible with acid-labile substrates—a route-determining advantage over Boc. Procure this specific enantiomer to eliminate stereochemical heterogeneity, ensure assay reproducibility, and strengthen patent claims.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B8220086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-3-amino-3-methylpiperidine-1-carboxylate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m0/s1
InChIKeyOZEVNWHCQACRDD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate: Procurement-Ready Chiral Piperidine Building Block with Validated Enantiomeric Identity


Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate (CAS 2306246-25-1) is a chiral, enantiomerically defined piperidine derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and a quaternary (S)-configured stereocenter carrying both a free primary amine and a methyl group at the 3-position [1]. With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, this compound serves as a key chiral intermediate in medicinal chemistry, particularly for CNS-targeted and kinase-inhibitor programs that require defined stereochemistry for structure-activity relationship (SAR) interpretation and intellectual property protection [2]. The Cbz group provides orthogonal protection compatible with multi-step synthetic sequences, enabling selective deprotection by catalytic hydrogenolysis without affecting acid-sensitive functionality elsewhere in the molecule .

Why Generic Substitution of Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate Fails: Chiral Configuration and Protecting Group Identity Are Non-Interchangeable


Compounds within the 3-amino-3-methylpiperidine-1-carboxylate class cannot be freely interchanged because the (S)-enantiomer (CAS 2306246-25-1) and the (R)-enantiomer (CAS 2165763-97-1) exhibit divergent biological recognition: the (R)-configuration is the established pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition, with elaborated derivatives achieving IC₅₀ values in the low nanomolar range, whereas the (S)-enantiomer shows no meaningful DPP-4 activity and serves as an essential chirality control in SAR campaigns [1]. Substituting the racemate (CAS 174543-80-7) for the enantiopure (S)-form introduces uncontrolled stereochemical heterogeneity that degrades assay reproducibility and complicates regulatory documentation for lead optimization [2]. Furthermore, the Cbz protecting group cannot be replaced by the more common Boc group without altering the synthetic route: Cbz is removed by catalytic hydrogenolysis under neutral conditions, while Boc requires acidic conditions (e.g., TFA) that are incompatible with acid-labile substrates, making the choice of protecting group a route-determining decision rather than a simple preference .

Quantitative Differentiation Evidence for Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate: Head-to-Head Comparator Data for Informed Procurement


Enantiomeric Configuration Determines DPP-4 Pharmacophore Activity: (S) vs. (R) IC₅₀ Divergence Exceeds Three Orders of Magnitude

The (S)-enantiomer and (R)-enantiomer of 3-amino-3-methylpiperidine are not functionally equivalent as pharmacophores. The (R)-configuration is the active DPP-4 inhibitory pharmacophore: Nishio et al. (2010) reported that elaborated derivatives bearing the (R)-3-amino-3-methylpiperidine unit achieved DPP-4 IC₅₀ values as low as 27 nM (compound 7c) and 1.1 nM (compound 7a, DSR-12727), while the corresponding (S)-configured analogs showed no meaningful DPP-4 inhibition [1] [2]. This >1000-fold activity differential means that the (S)-enantiomer cannot substitute for the (R)-enantiomer in DPP-4-targeted programs, but is specifically required as the enantiomeric negative control to validate target engagement selectivity and establish patent-defensible SAR.

DPP-4 inhibition chiral pharmacophore type 2 diabetes

Defined vs. Undefined Stereochemistry: InChIKey Stereochemical Annotation Distinguishes the (S)-Enantiomer from the Racemate

The (S)-enantiomer (CAS 2306246-25-1) and the racemate (CAS 174543-80-7) are chemically distinct entities at the level of stereochemical definition. PubChem data confirm that the (S)-enantiomer has an InChIKey of OZEVNWHCQACRDD-AWEZNQCLSA-N, which encodes the defined (S)-stereochemistry at the 3-position, whereas the racemate carries the InChIKey OZEVNWHCQACRDD-UHFFFAOYSA-N, indicating undefined stereochemistry [1] [2]. The (S)-enantiomer is commercially available at 98% purity (Leyan, catalog 1572777), while the racemate is typically supplied at 95–97% purity (Aladdin P174978, AChemBlock A-894) . Purchasing the racemate when the (S)-enantiomer is required introduces ~50% contamination with the unwanted (R)-enantiomer, effectively halving the usable material yield in any chiral synthesis.

stereochemical purity enantiomeric identity procurement specification

Cbz vs. Boc Protecting Group Orthogonality: Hydrogenolytic vs. Acidolytic Deprotection Defines Route Compatibility

The Cbz (benzyloxycarbonyl) group on this compound enables a deprotection strategy fundamentally different from the more common Boc (tert-butyloxycarbonyl) analog. Cbz is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas Boc requires acidic conditions (typically neat TFA or 4M HCl in dioxane) . This orthogonality is critical when the synthetic route contains acid-sensitive functional groups such as acetals, silyl ethers, or certain heterocycles. The Boc-protected analog, tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate, cannot be deprotected without exposing the entire molecule to acidic conditions, which may cause undesired side reactions or degradation [1]. Furthermore, Cbz provides superior stability toward nucleophilic reagents and basic conditions compared to Fmoc, making it the preferred choice for solution-phase synthesis where stepwise purification is required [2].

orthogonal protection Cbz deprotection hydrogenolysis synthetic route design

Distinct CAS Registry for Enantiopure Form Prevents Procurement Errors: Three Separate CAS Numbers Govern This Chemical Space

Three distinct CAS numbers exist for the benzyl 3-amino-3-methylpiperidine-1-carboxylate chemical space: 2306246-25-1 for the (S)-enantiomer, 2165763-97-1 for the (R)-enantiomer, and 174543-80-7 for the racemate/unspecified stereochemistry form [1] . Each CAS number corresponds to a structurally and legally distinct substance. Ordering by CAS 2306246-25-1 is the only way to ensure receipt of the (S)-configured material; ordering the racemate (CAS 174543-80-7) yields a 1:1 mixture that requires subsequent chiral resolution. The (R)-enantiomer (CAS 2165763-97-1) is the established DPP-4 pharmacophore precursor and commands a different application profile entirely [2]. This tripartite CAS differentiation is uncommon for chiral building blocks in this molecular weight range and underscores the importance of precise CAS-level specification in procurement documents.

CAS registry differentiation procurement accuracy chiral specification

3-Methyl Quaternary Stereocenter Provides Conformational Restriction Absent in Des-Methyl and 3-Aminomethyl Analogs

The quaternary stereocenter at the 3-position—bearing both a free primary amine and a methyl group—imparts conformational restriction that is absent in the corresponding des-methyl analog (benzyl 3-amino-piperidine-1-carboxylate) and the 3-aminomethyl regioisomer [1]. This quaternary center restricts rotation about the C3–NH₂ and C3–CH₃ bonds, pre-organizing the amine vector for subsequent functionalization (e.g., reductive amination, amide coupling) with reduced entropic penalty. In contrast, the des-methyl analog lacks this conformational bias, and the 3-aminomethyl analog introduces an additional rotatable bond (one additional sp³–sp³ bond) that increases conformational flexibility and may reduce binding affinity in rigid target pockets . This feature is directly relevant for fragment-based drug design and scaffold-hopping campaigns where conformational pre-organization correlates with improved ligand efficiency.

conformational restriction quaternary stereocenter SAR design

Optimal Application Scenarios for Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate: Evidence-Backed Use Cases Derived from Comparative Data


Chirality Control in DPP-4 Inhibitor Lead Optimization: (S)-Enantiomer as Enantiomeric Negative Control

In DPP-4 inhibitor discovery programs where the (R)-3-amino-3-methylpiperidine pharmacophore is being elaborated, the (S)-enantiomer serves as an essential negative control to validate that observed DPP-4 inhibition is stereospecific. Nishio et al. (2010) and Takahashi et al. (2011) established that only the (R)-configuration yields potent DPP-4 inhibition (IC₅₀ = 1.1–27 nM), and the (S)-configured analogs are inactive [1]. Incorporating the (S)-enantiomer into each SAR round provides a within-assay baseline that distinguishes genuine target engagement from assay artifacts and strengthens patent claims by defining the stereochemical scope of the invention.

Solution-Phase Multi-Step Synthesis Requiring Orthogonal Cbz Protection Under Acid-Sensitive Conditions

When a synthetic route contains acid-labile functionality—such as tert-butyldimethylsilyl (TBS) ethers, acetals, or Boc-protected secondary amines on other parts of the scaffold—the Cbz protecting group is the preferred choice because it is removed under neutral hydrogenolytic conditions (H₂, Pd/C) rather than the strongly acidic conditions (TFA, HCl) required for Boc removal . This orthogonality, well-documented in the protecting group literature, makes benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate the building block of choice for convergent solution-phase syntheses where the Cbz group can be retained through multiple transformations and cleaved at the final stage without risking degradation of acid-sensitive intermediates [2].

Conformationally Restricted Fragment Library Construction for CNS Target Screening

The quaternary (S)-configured C3 stereocenter bearing both a free amine and a methyl group provides a conformationally restricted scaffold suitable for fragment-based drug discovery targeting rigid binding pockets, particularly in CNS enzymes and receptors where N-benzylpiperidine fragments have shown broad GPCR and enzyme modulation potential [3]. The defined (S)-stereochemistry, validated by the InChIKey OZEVNWHCQACRDD-AWEZNQCLSA-N, ensures that any hit identified from a fragment screen can be unambiguously traced back to a single enantiomer, facilitating direct progression to hit-to-lead optimization without the confounding factor of racemic mixture deconvolution [4].

Kinase Inhibitor Intermediate Requiring Meticulous Stereochemical Documentation for Patent Filing

In kinase inhibitor programs where the piperidine 3-position is a point of diversity, the (S)-enantiomer provides a well-defined chiral intermediate whose stereochemical identity is documented by a unique CAS number (2306246-25-1), InChIKey, and PubChem CID (86335493) distinct from both the (R)-enantiomer (CAS 2165763-97-1) and the racemate (CAS 174543-80-7) . This triad of unique identifiers supports the rigorous documentation required for IND-enabling studies and patent prosecution, where ambiguity about stereochemical identity can weaken or invalidate intellectual property claims.

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